molecular formula C11H25I2N B12528664 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide CAS No. 671192-60-2

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide

Cat. No.: B12528664
CAS No.: 671192-60-2
M. Wt: 425.13 g/mol
InChI Key: PCSNUASGEZVOOV-UHFFFAOYSA-M
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Description

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C11H24IN2. This compound is characterized by the presence of an iodine atom attached to the octyl chain and a trimethylammonium group. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyloctan-1-amine with iodomethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N,N-trimethyloctan-1-amine in acetonitrile.
  • Add iodomethane dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Cool the reaction mixture and precipitate the product by adding diethyl ether.
  • Filter and wash the precipitate with diethyl ether to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the formation of lower oxidation state products or removal of the iodine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products

    Substitution: Formation of N,N,N-trimethyloctan-1-aminium hydroxide, cyanide, or thiolate.

    Oxidation: Formation of N,N,N-trimethyloctan-1-aminium oxide.

    Reduction: Formation of N,N,N-trimethyloctan-1-amine.

Scientific Research Applications

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.

    Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of disinfectants and antiseptics due to its biocidal activity.

Mechanism of Action

The mechanism of action of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the quaternary ammonium group, which interacts with the lipid components of the membrane.

Comparison with Similar Compounds

Similar Compounds

    Iodomethyltrimethylammonium iodide: Similar structure but with a shorter alkyl chain.

    Trimethyl (iodomethyl)aminium iodide: Another quaternary ammonium compound with a different alkyl chain length.

Uniqueness

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The longer octyl chain enhances its surfactant properties, making it more effective in disrupting lipid membranes compared to shorter-chain analogs.

Properties

CAS No.

671192-60-2

Molecular Formula

C11H25I2N

Molecular Weight

425.13 g/mol

IUPAC Name

8-iodooctyl(trimethyl)azanium;iodide

InChI

InChI=1S/C11H25IN.HI/c1-13(2,3)11-9-7-5-4-6-8-10-12;/h4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

PCSNUASGEZVOOV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCCCI.[I-]

Origin of Product

United States

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